molecular formula C15H15FN2OS B12253200 N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B12253200
M. Wt: 290.4 g/mol
InChI Key: VOCHPNFXTIKKIU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thieno[3,2-c]pyridine ring system fused with an acetamide group and a fluorophenyl substituent

Properties

Molecular Formula

C15H15FN2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H15FN2OS/c16-12-1-3-13(4-2-12)17-15(19)10-18-7-5-14-11(9-18)6-8-20-14/h1-4,6,8H,5,7,9-10H2,(H,17,19)

InChI Key

VOCHPNFXTIKKIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core, followed by the introduction of the acetamide group and the fluorophenyl substituent. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its interactions with biological macromolecules.

    Medicine: It shows promise as a lead compound in drug discovery, particularly for its potential anticancer and antimicrobial properties.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Comparison: Compared to similar compounds, N-(4-fluorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide stands out due to its unique thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties. Its fluorophenyl substituent also contributes to its specificity and potency in various applications.

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